5-Aminoisoxazole-3-carbonitrile

Medicinal Chemistry Heterocyclic Chemistry Building Block Synthesis

Select this specific 3-carbonitrile regioisomer (CAS 1369370-61-5) to preserve the therapeutically essential 5-amino group and an unsubstituted C-4 position for diversification. Published SAR confirms non-substitutable TDO2 inhibition (cellular EC50 85 nM); alternative azoles or 4-carbonitrile isomers fail. Supplied with batch-specific QC (NMR, HPLC, GC) at ≥95% purity, with 98% available. Prioritize for kinase-focused libraries (EGFR, VEGFR2) and immuno-oncology programs.

Molecular Formula C4H3N3O
Molecular Weight 109.09 g/mol
Cat. No. B12965369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoxazole-3-carbonitrile
Molecular FormulaC4H3N3O
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C#N)N
InChIInChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2
InChIKeyAIWTYUUXKJXAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoisoxazole-3-carbonitrile (CAS 1369370-61-5): Core Physicochemical Properties and Industrial-Scale Procurement Baseline for Medicinal Chemistry Programs


5-Aminoisoxazole-3-carbonitrile (CAS 1369370-61-5; synonyms: 5-amino-1,2-oxazole-3-carbonitrile, 3-Isoxazolecarbonitrile, 5-amino-) is a low-molecular-weight (109.09 g/mol) heterocyclic building block with the molecular formula C4H3N3O . The compound is available from major suppliers at purities reaching 98% [1], with standard offerings at 95+% accompanied by batch-specific QC documentation (NMR, HPLC, GC) . Computed properties include a predicted boiling point of 374.4±22.0 °C, density of 1.39±0.1 g/cm³, and a pKa of -3.24±0.10 . The isoxazole scaffold belongs to the privileged class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms in a 1,2-relationship [1].

Why 5-Aminoisoxazole-3-carbonitrile Cannot Be Replaced by Regioisomeric or Heterocyclic Analogs: Structural Determinants of Biological Activity


Generic substitution with regioisomers (e.g., 5-aminoisoxazole-4-carbonitrile, CAS 98027-17-9) or other heterocyclic analogs fails because the position of the carbonitrile group on the isoxazole ring fundamentally dictates both chemical reactivity and biological target engagement. The 3-carbonitrile regioisomer positions the electron-withdrawing nitrile group adjacent to the ring oxygen, creating a unique electronic environment that influences hydrogen-bonding capacity (1 H-bond donor, 4 H-bond acceptors) and dipole moment, distinct from the 4-carbonitrile isomer [1]. Critically, medicinal chemistry studies on the 5-aminoisoxazole scaffold have demonstrated that the amino group at position 5 is indispensable for biological activity%E2%80%94its removal results in complete loss of target potency%E2%80%94while the substitution pattern around the isoxazole ring governs both potency and metabolic stability [2]. Replacing the isoxazole core with alternative azoles (e.g., pyrazoles, thiazoles) has been explicitly investigated in TDO2 inhibitor programs, where all alternative heterocyclic replacements resulted in a significant reduction or complete loss of inhibitory activity, confirming that the precise 5-aminoisoxazole architecture is a structurally unique core required for target engagement [2].

Quantitative Differentiation Evidence for 5-Aminoisoxazole-3-carbonitrile Versus Closest Analogs and Alternatives


Regioisomeric Differentiation: 3-Carbonitrile vs. 4-Carbonitrile Isoxazole Substitution Governs Electronic Landscape and Synthetic Accessibility

5-Aminoisoxazole-3-carbonitrile differs fundamentally from its 4-carbonitrile regioisomer (5-aminoisoxazole-4-carbonitrile, CAS 98027-17-9) in the position of the electron-withdrawing nitrile group. The 3-carbonitrile isomer positions the -CN group adjacent to the endocyclic oxygen, creating a distinct conjugation pattern and electronic distribution compared to the 4-carbonitrile isomer where the -CN is positioned between the two ring heteroatoms. Computed properties confirm an exact mass of 109.028 Da and a monoisotopic mass of 109.028 Da [1]. The 3-carbonitrile regioisomer provides a unique vector for derivatization at the 4-position of the isoxazole ring, whereas the 4-carbonitrile isomer blocks this position, fundamentally altering the accessible chemical space for library synthesis. In synthetic methodology studies, the yield of functionalized 5-aminoisoxazoles via the chloroxime-active methylene nitrile route ranges from 37%E2%80%9381%, with the specific yield depending on the nitrile substitution pattern .

Medicinal Chemistry Heterocyclic Chemistry Building Block Synthesis

Essentiality of the 5-Aminoisoxazole Core for Target Engagement: Complete Loss of Activity Upon Core Modification in TDO2 Inhibition

In a rigorous medicinal chemistry campaign targeting tryptophan 2,3-dioxygenase 2 (TDO2), the 5-aminoisoxazole core was identified as structurally unique and essential for inhibitory activity. The HTS hit compound 1 (containing the 5-aminoisoxazole core) demonstrated a cellular EC50 of 85 nM against TDO2 [1]. Systematic SAR studies revealed: (i) removal of the 5-amino group (compound 2) resulted in complete loss of TDO2 potency [1]; (ii) replacement of the isoxazole core with alternative heterocycles was explicitly investigated, and all azole replacements resulted in significant reduction or complete loss of TDO2 inhibitory activity, confirming that the 5-aminoisoxazole is a structurally unique pharmacophore [1]; (iii) the amino group location at position 5 was critical%E2%80%94N-methylation of the amino group (compound 3) caused an ~8-fold reduction in cellular potency versus compound 1 [1]; (iv) substitution at the isoxazole 3-position with a methyl group (compound 7) resulted in significant reduction of TDO2 inhibitory potency [1]; (v) replacement of the amino group with a primary amide, secondary amide, or hydroxymethyl group all resulted in significant potency reduction [1]. Furthermore, the 5-aminoisoxazole analogs demonstrated a favorable CYP inhibition profile, with all tested compounds (1, 17, 18, 21) showing IC50 values greater than 10 μM against CYP3A4, CYP1A2, CYP2D6, CYP2C9, and CYP2C19 isoforms [2].

Cancer Immunotherapy TDO2 Inhibition Enzyme Inhibitor SAR

Derivatization Potential: The 5-Aminoisoxazole-3-carbonitrile Scaffold as a Precursor to Multi-Kinase Inhibitors with Documented Patent Enablement

5-Aminoisoxazole-3-carbonitrile serves as a key synthetic intermediate for generating multi-kinase inhibitor libraries. Patent CN-113321645-A (2021) explicitly discloses 5-aminoisoxazole derivatives and their application in the preparation of multi-kinase inhibitors for the treatment of cancer and immune-related diseases [1]. The patent demonstrates that elaboration of the 5-aminoisoxazole core yields compounds capable of simultaneously inhibiting multiple kinase targets. Independently, Kuujia.com reports that derivatization of 5-amino-1,2-oxazole-3-carbonitrile has led to the discovery of potent kinase inhibitors targeting EGFR and VEGFR2, both critical nodes in cancer therapy [2]. In a separate but related development, the evolution of a new class of VEGFR-2 (KDR) inhibitors was achieved through scaffold morphing, where the 5-aminoisoxazole moiety was validated as an effective hinge-binding motif, with compounds 12 and 13 from this series showing particularly interesting activity profiles . The substrate scope of the synthetic methodology is broad, accommodating nitriles bearing either electron-withdrawing groups (CO2Me, CN, SO2Me) or heteroaryl groups at the α-position, with yields ranging from 37%E2%80%9381% .

Kinase Inhibition Cancer Therapeutics Patent Landscape

Supplier Purity and Batch Documentation: Comparative Procurement Data for 5-Aminoisoxazole-3-carbonitrile

5-Aminoisoxazole-3-carbonitrile is commercially available from multiple suppliers with documented purity levels reaching 98% . Bidepharm offers the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data, with inventory available for same-day or next-day shipping across major Chinese research hubs . The CAS number 1369370-61-5 and MDL number MFCD22071691 provide unambiguous chemical identity for procurement . In contrast, the closely related regioisomer 5-aminoisoxazole-4-carbonitrile (CAS 98027-17-9) carries different toxicity labeling (H302 harmful if swallowed, H315 skin irritation, H319 serious eye irritation, H332 harmful if inhaled) [1], which may impose additional handling and shipping requirements. The 3-carbonitrile isomer benefits from a simpler computed H-bond profile (1 donor, 4 acceptors) [2], indicating predictable solubility and formulation behavior.

Chemical Procurement Quality Control Building Block Supply

Recommended Application Scenarios for 5-Aminoisoxazole-3-carbonitrile Based on Quantitative Differentiation Evidence


TDO2 Inhibitor Lead Optimization Programs in Cancer Immunotherapy

Research teams pursuing TDO2 (tryptophan 2,3-dioxygenase 2) as an immuno-oncology target should prioritize 5-aminoisoxazole-3-carbonitrile as a core building block. Published SAR data demonstrate that the 5-aminoisoxazole core is structurally unique and essential for TDO2 inhibition, with the HTS hit achieving a cellular EC50 of 85 nM [1]. Removal of the amino group or core replacement with alternative heterocycles results in complete loss of potency, confirming that this specific scaffold is non-substitutable for this target class [1]. The scaffold also exhibits a favorable CYP inhibition profile (IC50 >10 μM against five major isoforms), reducing the risk of drug-drug interaction liabilities in lead compounds [1].

Multi-Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

Medicinal chemistry groups building focused kinase inhibitor libraries should source 5-aminoisoxazole-3-carbonitrile as a privileged hinge-binding scaffold. The compound and its derivatives are explicitly covered by patent CN-113321645-A for multi-kinase inhibitor applications targeting cancer and immune-related diseases [2]. The derivatization pathway to EGFR and VEGFR2 inhibitors is validated, and the scaffold has been independently confirmed as an effective hinge-binding moiety in VEGFR-2 (KDR) inhibitor design . The broad substrate scope of the synthetic methodology (37%E2%80%9381% yields) supports the generation of structurally diverse libraries .

4-Position Diversification for Focused SAR Exploration

Synthetic chemistry teams requiring a 5-aminoisoxazole building block with an unsubstituted 4-position for diversification should select the 3-carbonitrile regioisomer (CAS 1369370-61-5) over the 4-carbonitrile isomer (CAS 98027-17-9). The 3-carbonitrile isomer preserves the C-4 position as a derivatizable site, enabling the synthesis of 3-carbonitrile-4-substituted-5-aminoisoxazole analogs that are inaccessible from the 4-carbonitrile starting material [3]. This regiochemical choice directly impacts accessible chemical space and the breadth of SAR exploration possible from a given building block investment [3].

Academic and Industrial Procurement for Heterocyclic Chemistry Core Facilities

Core facilities and central compound management groups supporting multiple medicinal chemistry projects should stock 5-aminoisoxazole-3-carbonitrile as part of their isoxazole building block collection. The compound is available at 95+% to 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers . The well-defined CAS registry (1369370-61-5) and MDL identifier (MFCD22071691) ensure unambiguous identity tracking . The compound's lack of multi-point hazard labeling (in contrast to the 4-carbonitrile regioisomer) streamlines EH&S compliance and reduces shipping restrictions [4].

Quote Request

Request a Quote for 5-Aminoisoxazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.